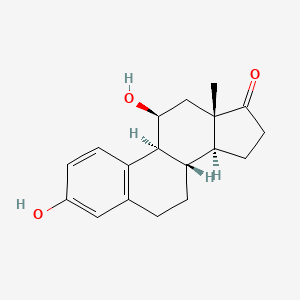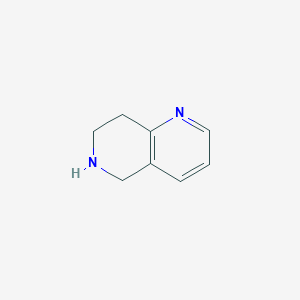
5,6,7,8-Tetrahydro-1,6-naphthyridine
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine involves a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine consists of a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been synthesized and screened for activity against HIV-1 infection in cell culture . These derivatives target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydro-1,6-naphthyridine has a molecular weight of 134.18 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
5,6,7,8-Tetrahydro-1,6-naphthyridines: exhibit promising anticancer activity. Researchers have correlated their effectiveness with the structure–activity relationship (SAR) and molecular modeling studies . These compounds have been studied for their impact on various cancer cell lines, making them valuable candidates for cancer therapy.
Anti-HIV Activity
In the fight against HIV, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been explored. Specifically, they target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, a crucial enzyme for viral replication . These compounds hold promise as potential antiviral agents.
Analgesic Effects
The 5,6,7,8-tetrahydro-1,6-naphthyridines obtained from 1,5-dicarbonyl derivatives of piperidine and tropane exhibit pronounced analgesic effects. These compounds could play a role in pain management .
Photophysical Applications
Beyond their biological activities, 5,6,7,8-tetrahydro-1,6-naphthyridines find use in photophysical applications. Their unique properties make them valuable in fields such as diagnostics and industrial endeavors .
Industrial and Agricultural Applications
Researchers have explored the utility of naphthyridines in industrial processes and agriculture. Their diverse chemical properties make them versatile candidates for various applications .
Other Biological Activities
While anticancer properties are prominent, 5,6,7,8-tetrahydro-1,6-naphthyridines also display activities beyond cancer treatment. Further investigation may reveal additional therapeutic potential in areas such as anti-inflammatory and antioxidant effects .
Wirkmechanismus
Target of Action
The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridine is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .
Mode of Action
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives bind within the LEDGF/p75-binding site, promoting aberrant multimerization of the integrase enzyme . This interaction is of significant interest as it inhibits HIV-1 replication .
Biochemical Pathways
The biochemical pathway primarily affected by 5,6,7,8-Tetrahydro-1,6-naphthyridine involves the HIV-1 integrase enzyme . By binding to the LEDGF/p75-binding site, the compound disrupts the normal function of this enzyme, leading to a decrease in HIV-1 replication .
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydro-1,6-naphthyridine’s action primarily involve the disruption of HIV-1 replication. By binding to the LEDGF/p75-binding site and promoting aberrant multimerization of the integrase enzyme, the compound effectively inhibits the replication of HIV-1 .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEAARFNXIWCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526259 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80957-68-2 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

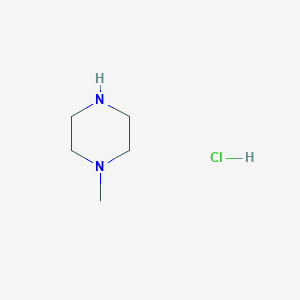

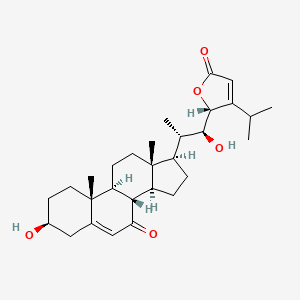

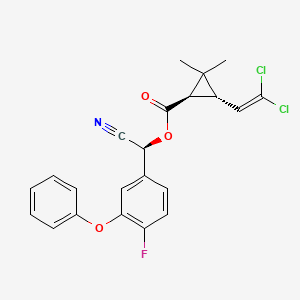
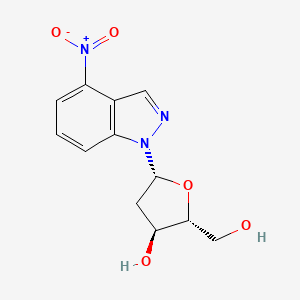

![8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B1252350.png)
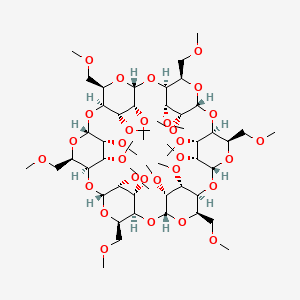

![3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine](/img/structure/B1252356.png)


